molecular formula C20H16N2OS B5614693 4-(phenyl thioureido)benzophenone

4-(phenyl thioureido)benzophenone

Cat. No.: B5614693
M. Wt: 332.4 g/mol
InChI Key: WWAKLNWATXCRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenyl Thioureido)benzophenone is a synthetic hybrid compound designed for medicinal chemistry and biochemical research. It incorporates the ubiquitous benzophenone scaffold, a structure of considerable interest in drug discovery due to its prevalence in bioactive natural products and marketed drugs . This moiety is known to contribute to a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The compound is further functionalized with a phenyl thioureido group, a motif often investigated for its potential in enzyme inhibition . The primary research applications of this chemical are anticipated to be in the development and study of novel therapeutic agents. Researchers can utilize it as a key building block in organic synthesis to create more complex molecules for biological screening . Specifically, its structural features suggest potential for evaluating urease inhibitory activity, given that related benzophenone sulfonamide hybrids have demonstrated significant potency as urease inhibitors, with some compounds showing superior activity to standard inhibitors . Urease inhibition is a critical pathway for investigating treatments for infections caused by pathogenic bacteria like Helicobacter pylori . The benzophenone core is also widely used as a photophysical probe to map peptide-protein interactions, making this derivative a potential candidate for such photochemical studies . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

1-(4-benzoylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)22-20(24)21-17-9-5-2-6-10-17/h1-14H,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAKLNWATXCRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenyl thioureido)benzophenone typically involves the reaction of 4-aminobenzophenone with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 4-(phenyl thioureido)benzophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, would also be considered .

Chemical Reactions Analysis

Types of Reactions

4-(Phenyl thioureido)benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-(phenyl thioureido)benzophenone exhibits a range of biological activities that make it a candidate for drug development.

Antimicrobial and Anticancer Properties

  • Compounds containing thiourea moieties have been shown to possess notable antimicrobial and anticancer activities. For instance, derivatives of thiourea have demonstrated efficacy against various cancer cell lines, including breast, lung, and prostate cancers. In one study, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) as low as 15.1 μM against T-47D breast cancer cells .
  • The mechanism of action often involves the inhibition of DNA topoisomerase or HIV reverse transcriptase, which are crucial for cancer cell proliferation and viral replication .

Anti-inflammatory Activity

  • Research indicates that derivatives like 4-(phenyl thioureido)benzophenone can inhibit inflammatory responses in conditions such as inflammatory bowel disease (IBD). In vivo studies have shown that these compounds can significantly reduce inflammatory markers and improve recovery in animal models with induced colitis .

Materials Science

The compound is also utilized in materials science, particularly in the formulation of UV filters.

UV Absorption

  • As a derivative of benzophenone, 4-(phenyl thioureido)benzophenone serves as an effective UV filter in cosmetic formulations. Its ability to absorb UV radiation protects skin from damage caused by sun exposure, making it valuable in sunscreens and skincare products . The compound's stability under UV light enhances the effectiveness of cosmetic products by preventing degradation.

Polymer Chemistry

  • In polymer chemistry, this compound can act as a crosslinker, improving the mechanical properties and durability of polymeric materials. Its unique reactivity allows for the incorporation into various polymer matrices, enhancing their resistance to UV degradation.

Agricultural Chemistry

In agricultural applications, compounds similar to 4-(phenyl thioureido)benzophenone have been investigated for their potential as herbicides and insecticides.

Pesticidal Activity

  • Studies have shown that thiourea derivatives possess herbicidal properties, making them suitable candidates for developing new pesticides. Their efficacy against specific plant pathogens highlights their potential role in integrated pest management strategies .

Data Tables

Application Area Activity/Property Reference
Medicinal ChemistryAntimicrobial
Anticancer
Anti-inflammatory
Materials ScienceUV Filter
Crosslinker
Agricultural ChemistryHerbicidal Activity

Case Studies

  • Antitumor Activity Study
    • A study evaluated the antitumor activity of various thiourea derivatives, including those based on benzophenone structures. Results indicated broad-spectrum activity against multiple cancer cell lines with specific compounds exhibiting selective toxicity towards certain types of cancer .
  • Inflammatory Disease Model
    • In an animal model of IBD, compounds structurally related to 4-(phenyl thioureido)benzophenone were administered orally. Significant recovery in colon weight and reduced inflammatory markers were observed, suggesting potential therapeutic applications for gastrointestinal diseases .
  • UV Protection Formulation
    • A formulation study demonstrated the effectiveness of benzophenone derivatives in protecting skin against UV radiation when incorporated into sunscreen products. The stability and efficacy of these compounds were assessed over extended periods under simulated sunlight exposure .

Mechanism of Action

The mechanism of action of 4-(phenyl thioureido)benzophenone involves its interaction with cellular targets, leading to various biological effects. In cancer cells, it has been shown to induce apoptosis through a caspase-independent pathway. This involves the activation of specific signaling pathways that lead to programmed cell death . The compound’s ability to interact with cellular proteins and enzymes is crucial for its biological activity .

Comparison with Similar Compounds

Structural and Spectral Comparisons

The following table summarizes key structural and spectral differences between 4-(phenyl thioureido)benzophenone and related benzophenone/thiourea derivatives:

Compound Name Core Structure Substituents IR C=S (cm⁻¹) NH Stretching (cm⁻¹) Tautomerism Observed? Reference
4-(Phenyl thioureido)benzophenone Benzophenone Phenyl thiourea (para) 1240–1255 3150–3414 Yes (thione form)
5-(4-X-phenylsulfonyl)triazoles 1,2,4-Triazole-thione 2,4-Difluorophenyl, sulfonyl 1247–1255 3278–3414 Yes (thione dominant)
Indole-2-carboxamides (e.g., 28) Indole-carboxamide Benzophenone (para) N/A N/A No
Diphenylguanidinomethyl benzoates Diphenylguanidine Hydrophobic substituents N/A N/A No

Key Observations :

  • Tautomerism: Thiourea-containing derivatives (e.g., 4-(phenyl thioureido)benzophenone, triazole-thiones) exhibit tautomeric equilibria between thiol and thione forms, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1240–1255 cm⁻¹) in IR spectra .
  • Bioactivity: Benzophenone derivatives generally maintain receptor-binding affinity (e.g., CB1 allosteric modulation in indole-2-carboxamides) but are outperformed by diphenyl derivatives in antibacterial activity (MIC values: 0.5–8 µg/mL vs. 8–64 µg/mL for benzophenones) due to enhanced hydrophobicity .
Functional Group Impact on Bioactivity
  • Thiourea vs. Guanidine: Thiourea derivatives (e.g., 4-(phenyl thioureido)benzophenone) show moderate antifungal activity (e.g., 50–100 µg/mL MIC against Candida albicans) , whereas diphenylguanidinomethyl benzoates exhibit potent Gram-positive antibacterial activity (MIC: 0.5–8 µg/mL) due to stronger hydrophobic interactions with bacterial membranes .
  • Substituent Position: Para-substituted benzophenones (e.g., 4-fluoro or 4-azido) retain receptor-binding cooperativity (α = 14.7 for CB1 modulation) , while ortho/meta substitutions reduce activity due to steric hindrance .

Q & A

Basic Research Questions

Q. [Basic] What are the standard synthetic routes for 4-(phenyl thioureido)benzophenone, and how are intermediates characterized?

  • Methodological Answer : A common approach involves reacting diazonium salts of substituted phenylthiourea with carbonyl-containing intermediates (e.g., ethylacetoacetate) in the presence of sodium acetate and ethanol. Post-synthesis, intermediates are characterized via IR spectroscopy (e.g., thiourea C=S stretch at ~1539 cm⁻¹ and N-H stretches at ~3350 cm⁻¹) and NMR for structural confirmation. Recrystallization from absolute alcohol is a key purification step .

Q. [Basic] What safety protocols are recommended when handling 4-(phenyl thioureido)benzophenone in laboratory settings?

  • Methodological Answer : Store in sealed containers in a cool, dry, ventilated area away from heat sources. Use impermeable gloves (compliant with EN374 standards) and safety goggles to prevent skin/eye contact. Avoid exposure to food or beverages, and wash hands thoroughly after handling .

Q. [Basic] Which spectroscopic techniques are essential for characterizing the thioureido functional group in benzophenone derivatives?

  • Methodological Answer : IR spectroscopy is critical for identifying the C=S bond (1539 cm⁻¹) and N-H stretching (3350 cm⁻¹). 1^1H NMR can resolve protons adjacent to the thiourea group (e.g., NH protons at δ 8–10 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Q. [Basic] What are the critical steps in purifying 4-(phenyl thioureido)benzophenone post-synthesis?

  • Methodological Answer : Neutralize reaction mixtures with 10% NaHCO3_3, followed by cold-water precipitation. Recrystallization using ethanol or absolute alcohol yields pure crystals. Monitor purity via TLC or HPLC .

Advanced Research Questions

Q. [Advanced] How can X-ray crystallography confirm the molecular structure of 4-(phenyl thioureido)benzophenone derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles between aromatic rings (e.g., ~57° dihedral angle). Hydrogen-bonding networks (e.g., O–H⋯O interactions) stabilize the crystal lattice, validated via refinement software like SHELXL .

Q. [Advanced] What strategies optimize the yield of 4-(phenyl thioureido)benzophenone under varying reaction conditions?

  • Methodological Answer : Catalyst selection (e.g., AlCl3_3 for Friedel-Crafts acylation), solvent polarity (nitrobenzene for high-temperature reactions), and stoichiometric control of diazonium salts improve yields. Kinetic monitoring via in situ IR or HPLC identifies side reactions .

Q. [Advanced] How do structural modifications at the phenyl or benzophenone moieties influence biological activity?

  • Methodological Answer : Substituents like fluorine (electron-withdrawing) or methoxy groups (electron-donating) alter antifungal activity. For example, 4-fluorophenyl derivatives show enhanced bioactivity due to increased membrane permeability, validated via MIC assays against Candida spp. .

Q. [Advanced] What computational methods complement experimental data in predicting the reactivity of 4-(phenyl thioureido)benzophenone?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock) model interactions with biological targets like fungal cytochrome P450 .

Contradiction Analysis & Best Practices

  • Synthesis Variability : uses sodium acetate/ethanol for thiourea coupling, while employs AlCl3_3-catalyzed acylation. Researchers should test both methods based on substituent compatibility.
  • Characterization Consistency : IR and NMR data from and align with thiourea functional groups, but X-ray crystallography () provides unambiguous structural confirmation.

Key Research Gaps

  • Limited data on in vivo toxicity profiles.
  • Mechanistic studies on anti-HIV activity (hinted in ) remain underexplored.

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